molecular formula C8H11Cl2N3 B1431542 C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride CAS No. 1187932-00-8

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride

Cat. No. B1431542
M. Wt: 220.1 g/mol
InChI Key: IYDFIGRTKJXLJD-UHFFFAOYSA-N
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Description

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It is an important core of nitrogen ring junction heterocyclic compounds . This compound has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines has been achieved through various methods. One such method involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . Another approach involves a Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles .


Molecular Structure Analysis

The molecular structure of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is characterized by the presence of a pyrazolo[1,5-a]pyridine core . The InChI code for this compound is 1S/C8H9N3.2ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;;/h1-5H,6,9H2;2*1H .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridines are diverse. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . Another reaction involves a Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles .


Physical And Chemical Properties Analysis

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is an off-white solid . It has a molecular weight of 220.1 g/mol .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDFIGRTKJXLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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